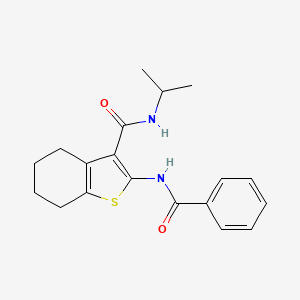

2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

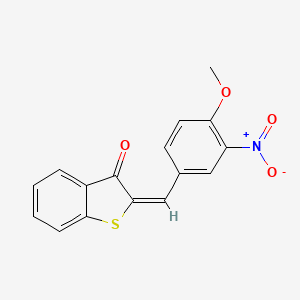

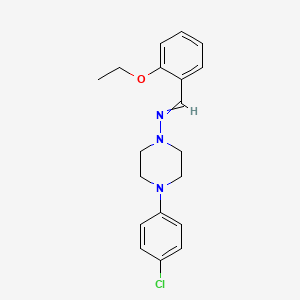

The synthesis of compounds related to 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step reactions that build the complex structure starting from simpler precursors. For instance, the targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the strategic incorporation of various functional groups onto the benzothiophene backbone through condensation reactions with aromatic aldehydes, optimized to achieve high purity of the final products as confirmed by HPLC analysis (С. Чиряпкин et al., 2021).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is crucial for their biological activity and chemical properties. X-ray crystallography studies provide insight into the spatial arrangement of atoms within the molecule, revealing the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure. For example, analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed that the fused six-membered ring adopts a half-chair conformation, with variations in molecular conformation and supramolecular aggregation influenced by different substituents (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

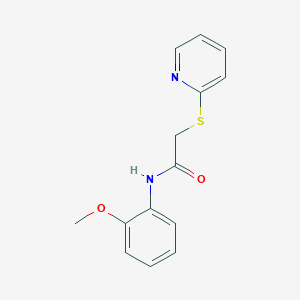

The reactivity of benzothiophene derivatives toward various reagents opens pathways to synthesize a wide range of compounds with potential biological activities. Reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones have been explored to obtain benzothieno[2,3-d]pyrimidine derivatives, demonstrating the versatility of the benzothiophene scaffold in organic synthesis (A. S. Youssef, 2009).

科学的研究の応用

Synthesis and Chemical Properties

2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been the subject of various chemical synthesis and analysis studies to explore their potential in medicinal chemistry and pharmaceutical science. For instance, targeted synthesis and analysis of biologically active azomethine derivatives of this compound have indicated its role as a precursor for compounds with cytostatic, antitubercular, and anti-inflammatory activities. Optimization of synthesis methods and high-performance liquid chromatography (HPLC) analysis techniques for these derivatives has been a focus, aiming at identifying leading compounds with specified pharmacological properties (С. Чиряпкин et al., 2021).

Biological Activities and Potential Therapeutic Applications

Research has also delved into the biological activities and potential therapeutic applications of this compound and its derivatives. For example, studies on novel 2-benzothiopyran and 3-benzothiepin derivatives, derived from compounds similar to 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown a stimulatory effect on bone formation, suggesting a promising avenue for the treatment of osteoporosis and bone fractures. These derivatives have been found to significantly enhance cellular alkaline phosphatase activity in rat bone marrow stromal cells, indicating their potential as new drugs stimulating bone formation (T. Oda et al., 1999).

Chemical Transformations and Synthesis Pathways

Further studies have explored the chemical transformations and synthesis pathways involving 2-(benzoylamino)-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. For instance, research on the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, derived from similar compounds, has evaluated their antimicrobial and non-steroidal anti-inflammatory properties, showcasing the versatility of these derivatives in developing potential therapeutic agents (B. Narayana et al., 2006).

Environmental and Catalytic Applications

Moreover, some studies have ventured beyond pharmaceutical applications, investigating the use of derivatives in environmental and catalytic processes. For instance, the use of Keggin heteropolyacids as an environmentally benign catalyst for the synthesis of new 2-benzoylamino-N-phenyl-benzamide derivatives under microwave irradiations at solvent-free conditions has been studied, along with the evaluation of their biological activity, suggesting potential in green chemistry and catalysis (Karima Ighilahriz-Boubchir et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzamido-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-12(2)20-18(23)16-14-10-6-7-11-15(14)24-19(16)21-17(22)13-8-4-3-5-9-13/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSJDAUAXNQMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(phenylcarbonyl)amino]-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5539393.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)